N-butyl-4-nitrobenzenesulfonamide
Overview
Description
N-butyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H14N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a butyl group and a nitro group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-4-nitrobenzenesulfonamide can be synthesized through the reaction of butylamine with 4-nitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides.
Reduction: N-butyl-4-aminobenzenesulfonamide.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
N-butyl-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal properties and its role in inhibiting certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in certain polymer formulations
Mechanism of Action
The mechanism of action of N-butyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzenesulfonamide
- N-tert-butyl-4-nitrobenzenesulfonamide
- N-ethyl-4-nitrobenzenesulfonamide
- N-methyl-4-nitrobenzenesulfonamide
Uniqueness
N-butyl-4-nitrobenzenesulfonamide is unique due to the presence of both a butyl group and a nitro group, which confer specific chemical properties and reactivity. The combination of these functional groups allows for diverse applications and makes it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
N-butyl-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,11H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMHNKQBDAAJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364479 | |
Record name | N-butyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66473-14-1 | |
Record name | N-butyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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